2,2'-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
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Overview
Description
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with dimethyl groups and linked to dihydrooxazole rings, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-dimethyl-1,3-phenylenediamine with appropriate oxazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Scientific Research Applications
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials and polymers.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials for electronics and photonics
Mechanism of Action
The mechanism by which 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydrooxazole rings can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, protein function, and signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) include:
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) lies in its specific substitution pattern and the presence of dihydrooxazole rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
929896-23-1 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2,4-dimethylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11-7-12(2)14(16-20-18(5,6)10-22-16)8-13(11)15-19-17(3,4)9-21-15/h7-8H,9-10H2,1-6H3 |
InChI Key |
BHNAFQIGWQYHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C)C |
Origin of Product |
United States |
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